molecular formula C15H21ClN4O3 B12715668 4-Piperidinecarboxylic acid, 1-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-,ethyl ester, monohydrochloride CAS No. 122113-23-9

4-Piperidinecarboxylic acid, 1-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-,ethyl ester, monohydrochloride

Cat. No.: B12715668
CAS No.: 122113-23-9
M. Wt: 340.80 g/mol
InChI Key: LOTLECDUCLFZLA-UHFFFAOYSA-N
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Description

4-Piperidinecarboxylic acid, 1-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-, ethyl ester, monohydrochloride: is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a piperidine carboxylic acid core, which is functionalized with a pyrrolopyrimidine moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinecarboxylic acid, 1-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-, ethyl ester, monohydrochloride typically involves multiple steps:

    Formation of the Piperidine Carboxylic Acid Core: This can be achieved through the reaction of piperidine with a suitable carboxylating agent under controlled conditions.

    Introduction of the Pyrrolopyrimidine Moiety: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.

    Esterification: The carboxylic acid group is then esterified using ethanol in the presence of an acid catalyst.

    Formation of the Monohydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolopyrimidine moiety, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders.

    Biological Studies: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of more complex pharmaceutical agents.

    Industrial Chemistry: Its reactivity can be exploited in the synthesis of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrrolopyrimidine moiety could play a crucial role in binding to these targets, while the piperidine carboxylic acid core may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinecarboxylic acid derivatives: These compounds share the piperidine carboxylic acid core but differ in their substituents.

    Pyrrolopyrimidine derivatives: These compounds have the pyrrolopyrimidine ring system but may have different functional groups attached.

Uniqueness

The uniqueness of 4-Piperidinecarboxylic acid, 1-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-, ethyl ester, monohydrochloride lies in its combined structure, which integrates both the piperidine carboxylic acid and pyrrolopyrimidine moieties. This dual functionality can provide distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

122113-23-9

Molecular Formula

C15H21ClN4O3

Molecular Weight

340.80 g/mol

IUPAC Name

ethyl 1-(7-methyl-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-2-yl)piperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C15H20N4O3.ClH/c1-3-22-14(21)10-4-6-19(7-5-10)15-16-9-11-8-12(20)18(2)13(11)17-15;/h9-10H,3-8H2,1-2H3;1H

InChI Key

LOTLECDUCLFZLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C.Cl

Origin of Product

United States

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